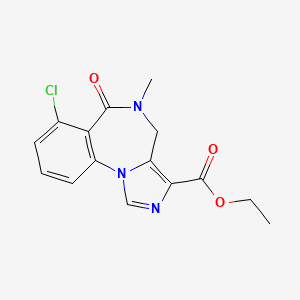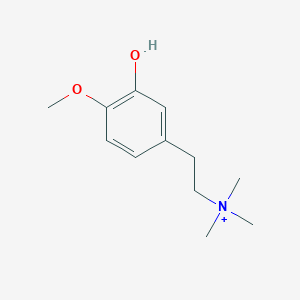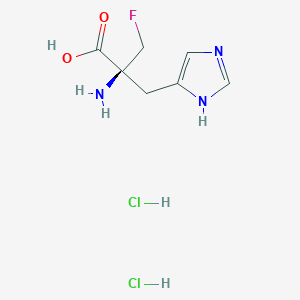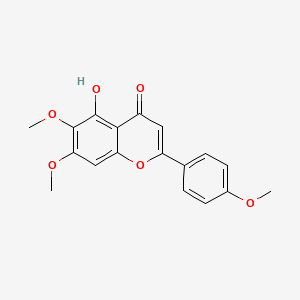
Sarmazenil
Overview
Description
Sarmazenil, also known as Ro15-3505, is a compound belonging to the benzodiazepine family. It acts as a partial inverse agonist of benzodiazepine receptors, meaning it causes effects opposite to those of most benzodiazepine drugs. Instead of producing sedative effects, this compound acts as an anxiogenic and convulsant. It is primarily used in veterinary medicine to reverse the effects of benzodiazepine sedative drugs, allowing for the rapid awakening of anesthetized animals .
Mechanism of Action
Target of Action
Sarmazenil, also known as Ro15-3505, is a drug from the benzodiazepine family . Its primary target is the GABA_A receptor . The GABA_A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a partial inverse agonist of benzodiazepine receptors . This means that it binds to the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex and competitively inhibits the activity at this site . As a result, it reverses the effects of benzodiazepine on the central nervous system . Unlike most benzodiazepine drugs which have sedative effects, this compound causes the opposite effects and instead acts as an anxiogenic and convulsant .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the GABAergic system . By acting as a partial inverse agonist at the benzodiazepine recognition site, this compound influences the GABA_A receptor’s function, which in turn affects the GABAergic neurotransmission . The downstream effects of this interaction can lead to increased anxiety and convulsions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA_A receptor activity. By acting as a partial inverse agonist, this compound reduces the activity of these receptors, thereby reversing the effects of benzodiazepines . This can lead to increased neuronal excitability, resulting in anxiogenic and convulsant effects .
Action Environment
Biochemical Analysis
Biochemical Properties
Sarmazenil interacts with benzodiazepine receptors, acting as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . The nature of these interactions is such that it causes anxiogenic and convulsant effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with benzodiazepine receptors, causing effects that are opposite to those of typical benzodiazepine drugs . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with benzodiazepine receptors as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . These studies have shown that repeated administrations of this compound significantly reduced the 24-hour levels of total sleep, particularly during the period 0700–2300 hours . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in dogs with chronic hepatic encephalopathy . These studies have shown that intravenous injection of this compound resulted in a significant improvement of encephalopathy . The effects of this compound can vary with different dosages .
Preparation Methods
The synthesis of sarmazenil involves several steps, starting with the preparation of the core imidazobenzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the Imidazobenzodiazepine Core: This involves the cyclization of appropriate precursors to form the imidazobenzodiazepine ring system.
Chlorination: Introduction of a chlorine atom at the 7-position of the benzodiazepine ring.
Esterification: Formation of the ethyl ester at the 3-position of the imidazobenzodiazepine ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Sarmazenil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can be performed on the benzodiazepine ring, such as halogenation or alkylation, to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sarmazenil has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving benzodiazepine receptor ligands.
Biology: Investigated for its effects on GABAergic neurotransmission and its potential role in modulating anxiety and convulsions.
Medicine: Used in veterinary medicine to reverse the effects of benzodiazepine sedatives in animals, allowing for rapid recovery from anesthesia.
Industry: Potential applications in the development of new anxiogenic and convulsant agents for research purposes
Comparison with Similar Compounds
Sarmazenil can be compared to other benzodiazepine receptor ligands, such as:
Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines in cases of overdose or anesthesia.
Bretazenil: A partial agonist at benzodiazepine receptors, which produces anxiolytic effects without significant sedation.
These comparisons highlight the unique pharmacological profile of this compound as a partial inverse agonist, distinguishing it from other benzodiazepine receptor ligands .
Properties
IUPAC Name |
ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBAFQWNWJTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229281 | |
| Record name | Sarmazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78771-13-8 | |
| Record name | Sarmazenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarmazenil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarmazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARMAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)

![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)




![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)

